1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride
Description
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 4 and a pyridin-4-yl group at position 2. The methanamine moiety is protonated as a dihydrochloride salt, enhancing its aqueous solubility. While its exact molecular formula is inferred as C₁₀H₁₃Cl₂N₃S (molecular weight ~278.2 g/mol), analogous compounds in the evidence highlight its structural and functional uniqueness . This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its nitrogen-rich architecture, which facilitates hydrogen bonding and molecular recognition .
Properties
Molecular Formula |
C10H13Cl2N3S |
|---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8;;/h2-5H,6,11H2,1H3;2*1H |
InChI Key |
UFPKVZXNARJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves the reaction of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include heating and stirring to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazoles and pyridines .
Scientific Research Applications
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparison Parameters :
- Heterocyclic core : Thiazole (S and N) vs. pyrazole (2N) or triazole (3N).
- Substituents : Pyridinyl, phenyl, iodinated, or methoxymethyl groups.
- Salt form : Dihydrochloride vs. hydrochloride.
- Molecular properties : Weight, polarity, solubility.
Data Table :
*Inferred based on structural analogs.
Critical Analysis of Substituent Effects
Pyridinyl vs. Phenyl (Thiazole Position 2): The target compound’s pyridin-4-yl group introduces an additional nitrogen atom compared to phenyl, increasing polarity and hydrogen-bonding capacity. Phenyl-substituted analogs (e.g., C₁₁H₁₄Cl₂N₂S) exhibit greater lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Methoxymethyl vs.
Heterocycle Core Variations: Thiazole-based compounds (target and analogs) benefit from sulfur’s electron-withdrawing effects, which stabilize the ring and influence reactivity.
Salt Form: Dihydrochloride salts (target, C₁₁H₁₄Cl₂N₂S) provide higher aqueous solubility than monohydrochlorides (e.g., C₈H₁₀ClN₅), critical for in vivo applications .
Biological Activity
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C11H12Cl2N2S
Molecular Weight: 273.29 g/mol
CAS Number: Not specified in the search results.
Antitumor Effects
Recent studies have indicated that thiazole derivatives exhibit notable antitumor activity. For instance, a related compound demonstrated a reduction in the viability of triple-negative breast cancer cells by approximately 55% when treated with a concentration of 10 μM over three days . Such findings suggest that the thiazole moiety may play a crucial role in inhibiting tumor growth.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific receptors or enzymes involved in cancer progression. For example, thiazole derivatives have been shown to modulate signaling pathways associated with cell proliferation and apoptosis, potentially leading to enhanced therapeutic efficacy against malignancies .
Structure-Activity Relationship (SAR)
The effectiveness of thiazole compounds is influenced by their structural features. Variations in the substituents on the thiazole ring and the pyridine moiety can significantly alter their biological potency. A systematic study on related thiazole compounds revealed that modifications at the ortho and meta positions of the pyridine ring could enhance or diminish biological activity .
Case Studies
- Study on Antitumor Activity : A compound structurally similar to 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine showed promising results in both in vitro and in vivo models against aggressive cancer cell lines. The study highlighted that the compound significantly inhibited tumor growth in xenograft models .
- Receptor Binding Studies : Investigations into receptor binding affinities indicated that modifications on the thiazole ring could lead to improved selectivity for certain targets, enhancing therapeutic profiles while reducing side effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
